molecular formula C20H19N3O4S B11231875 4-acetyl-N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)benzenesulfonamide

4-acetyl-N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)benzenesulfonamide

Cat. No.: B11231875
M. Wt: 397.4 g/mol
InChI Key: OWRFOQGXDXZCHY-UHFFFAOYSA-N
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Description

4-ACETYL-N-{2-[(6-PHENYLPYRIDAZIN-3-YL)OXY]ETHYL}BENZENE-1-SULFONAMIDE is a complex organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of an acetyl group, a phenylpyridazine moiety, and a benzene sulfonamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ACETYL-N-{2-[(6-PHENYLPYRIDAZIN-3-YL)OXY]ETHYL}BENZENE-1-SULFONAMIDE typically involves multiple steps, starting from readily available starting materials. The process often includes the following steps:

    Formation of the Phenylpyridazine Moiety: This step involves the synthesis of the 6-phenylpyridazine ring, which can be achieved through various cyclization reactions.

    Attachment of the Ethyl Linker: The ethyl linker is introduced through an alkylation reaction, where the phenylpyridazine is reacted with an appropriate ethylating agent.

    Sulfonamide Formation: The final step involves the formation of the sulfonamide group by reacting the intermediate with a sulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

4-ACETYL-N-{2-[(6-PHENYLPYRIDAZIN-3-YL)OXY]ETHYL}BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the acetyl group can yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

4-ACETYL-N-{2-[(6-PHENYLPYRIDAZIN-3-YL)OXY]ETHYL}BENZENE-1-SULFONAMIDE has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-ACETYL-N-{2-[(6-PHENYLPYRIDAZIN-3-YL)OXY]ETHYL}BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. Additionally, the phenylpyridazine moiety can interact with various receptors and proteins, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    4-ACETYL-N-{2-[(6-PHENYLPYRIDAZIN-3-YL)OXY]ETHYL}BENZENE-1-SULFONAMIDE: shares similarities with other sulfonamide derivatives and phenylpyridazine compounds.

    Sulfonamide Derivatives: These compounds are known for their antimicrobial properties and are used in the treatment of bacterial infections.

    Phenylpyridazine Compounds: These compounds are studied for their potential therapeutic applications, including anticancer and anti-inflammatory activities.

Uniqueness

The uniqueness of 4-ACETYL-N-{2-[(6-PHENYLPYRIDAZIN-3-YL)OXY]ETHYL}BENZENE-1-SULFONAMIDE lies in its combination of structural features, which confer distinct chemical and biological properties. The presence of both the sulfonamide and phenylpyridazine moieties allows for a wide range of interactions with biological targets, making it a versatile compound for research and development.

Properties

Molecular Formula

C20H19N3O4S

Molecular Weight

397.4 g/mol

IUPAC Name

4-acetyl-N-[2-(6-phenylpyridazin-3-yl)oxyethyl]benzenesulfonamide

InChI

InChI=1S/C20H19N3O4S/c1-15(24)16-7-9-18(10-8-16)28(25,26)21-13-14-27-20-12-11-19(22-23-20)17-5-3-2-4-6-17/h2-12,21H,13-14H2,1H3

InChI Key

OWRFOQGXDXZCHY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)S(=O)(=O)NCCOC2=NN=C(C=C2)C3=CC=CC=C3

Origin of Product

United States

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